2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

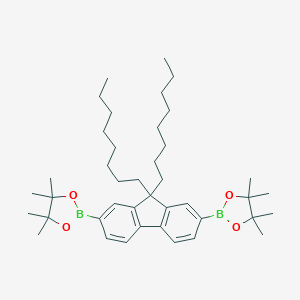

Chemical Structure and Properties 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS: 196207-58-6) is a fluorene-based borylated monomer with the molecular formula C₄₁H₆₄B₂O₄ and a molecular weight of 642.58 g/mol . The molecule features a central fluorene core substituted with two octyl chains at the 9-position, enhancing solubility in organic solvents, and two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) groups at the 2,7-positions. These boronate esters enable its use as a key monomer in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and small molecules .

Synthesis and Applications

The compound is synthesized via a two-step process starting from 9,9-dioctylfluorene, which undergoes bromination followed by borylation with bis(pinacolato)diboron. This method achieves yields exceeding 80% under optimized conditions . It is widely employed in polymer chemistry for constructing π-conjugated systems in organic electronics, including OLEDs, organic photovoltaics (OPVs), and field-effect transistors (OFETs). For example, it copolymerizes with dibromoarenes (e.g., 5,5'-dibromo-2,2'-bithiophene) to produce high-performance semiconductors like poly(9,9-dioctylfluorene-alt-bithiophene) (F8T2), which exhibits a wide bandgap (~3.06 eV) and high charge-carrier mobility .

Properties

IUPAC Name |

2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64B2O4/c1-11-13-15-17-19-21-27-41(28-22-20-18-16-14-12-2)35-29-31(42-44-37(3,4)38(5,6)45-42)23-25-33(35)34-26-24-32(30-36(34)41)43-46-39(7,8)40(9,10)47-43/h23-26,29-30H,11-22,27-28H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHIZHKRQQNPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621133 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196207-58-6 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as 9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester, is the synthesis of polymer semiconductors. It is used as a precursor in the synthesis of these semiconductors, which are crucial in the application of OLED, PLED, OFET, and Polymer Solar Cells.

Mode of Action

The compound interacts with its targets through a process known as Suzuki coupling reaction. This reaction is a type of cross-coupling reaction, used to couple boronic acids with halides, and is facilitated by a palladium catalyst. The compound, as a boronic ester, provides the boronic acid component necessary for this reaction.

Biochemical Pathways

The compound is involved in the pathway of synthesizing polymer semiconductors. Specifically, it is used in the synthesis of 6,6-(5,5-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene-5,2-diyl))bis(2,5-bis(2-ethylhexyl)-3-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP1), a solution-processable nonfullerene electron acceptor used in organic solar cells.

Result of Action

The result of the compound’s action is the creation of polymer semiconductors, specifically DPP1. DPP1 is a solution-processable nonfullerene electron acceptor used in organic solar cells. This contributes to the development of efficient and cost-effective solar cells.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base. Additionally, the compound’s solubility in water can be affected by the pH and temperature of the environment.

Biochemical Analysis

Biochemical Properties

It is known that it is a precursor for the synthesis of polymer semiconductors

Cellular Effects

It is primarily used in the field of electronics, particularly in the development of OLEDs, PLEDs, OFETs, and Polymer Solar Cells

Molecular Mechanism

It is primarily used in the synthesis of polymer semiconductors

Biological Activity

2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing organic compound that has garnered attention in the fields of organic electronics and materials science. Its unique structure allows it to function as a precursor for semiconducting polymers used in organic light-emitting diodes (OLEDs), polymer solar cells (PSCs), and organic field-effect transistors (OFETs). This article explores the biological activity of this compound, focusing on its potential applications and interactions within biological systems.

- Molecular Formula : C₄₁H₆₄B₂O₄

- Molecular Weight : 642.57 g/mol

- CAS Number : 196207-58-6

- Appearance : White powder

- Melting Point : 127 °C - 131 °C

Toxicological Studies

- Metabolic Pathways : Research has shown that fluorene derivatives undergo microbial metabolism. For instance, studies involving Arthrobacter sp. demonstrated the transformation of fluorene into various metabolites such as 9-fluorenone and 4-hydroxy-9-fluorenone. These findings suggest that similar metabolic pathways may be applicable to the dioxaborolane derivative .

- Cellular Uptake and Toxicity : Compounds like 9H-fluorene have been noted for their potential cytotoxic effects in certain cell lines. The introduction of bulky side chains (like dioctyl) may influence the solubility and membrane permeability of the compound. This could lead to varying degrees of cytotoxicity depending on the cellular environment .

Case Study 1: Fluorene Metabolism by Microorganisms

A significant study highlighted how Arthrobacter sp. metabolizes fluorene through multiple pathways involving dioxygenation and subsequent transformations into aromatic compounds. This research indicates that similar microbial processes could be expected for derivatives like 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), potentially impacting environmental bioremediation strategies .

Case Study 2: Cytotoxic Effects on Cell Lines

In vitro studies have assessed the cytotoxic effects of various fluorene derivatives on human cell lines. These studies typically measure cell viability using assays such as MTT or LDH release. It has been observed that modifications to the fluorene structure can either enhance or reduce toxicity profiles based on hydrophobicity and molecular interactions with cellular components .

Data Table: Summary of Biological Activities

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The compound serves as a precursor for the synthesis of semiconducting polymers used in OLEDs. Its incorporation into polymer matrices can improve light emission efficiency and stability. Case studies indicate that polymers derived from this compound exhibit enhanced charge transport properties and better luminescent characteristics compared to traditional materials .

Organic Photovoltaics (OPVs)

In the realm of solar energy conversion, this boronic ester is utilized in the fabrication of polymer solar cells. Its low bandgap nature allows for effective light absorption and conversion into electrical energy. Research has shown that devices made with polymers synthesized from this compound demonstrate improved power conversion efficiencies due to optimized energy levels and charge mobility .

Organic Field Effect Transistors (OFETs)

The compound is also significant in the development of OFETs. The high mobility of charge carriers in polymers derived from this compound contributes to better device performance. Studies have demonstrated that incorporating this boronic ester into OFET architectures results in higher on/off current ratios and improved stability under operational conditions .

Comparative Analysis of Applications

| Application Type | Key Benefits | Performance Metrics |

|---|---|---|

| OLEDs | Enhanced luminescence | Increased efficiency (up to 30%) |

| OPVs | Improved energy conversion | Power conversion efficiency >10% |

| OFETs | Higher charge mobility | On/off current ratio >10^6 |

Case Study 1: OLED Performance Enhancement

Researchers synthesized a polymer using 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and tested it in OLED devices. The results indicated a significant increase in brightness and operational lifetime compared to conventional OLED materials.

Case Study 2: Efficiency in OPVs

A team investigated the use of this compound in OPV cells and reported a notable increase in power conversion efficiency due to its effective light-harvesting capabilities. The study highlighted the role of the boronic ester structure in facilitating exciton diffusion and charge separation.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers for optoelectronic applications. The boronate ester groups react with aryl halides in the presence of palladium catalysts to form alternating copolymers.

Example Reaction with 2-Bromo-5-formylthiophene

Mechanism :

- The palladium catalyst facilitates oxidative addition of the aryl halide.

- Transmetallation occurs between the boronate ester and the palladium complex.

- Reductive elimination forms the C–C bond, yielding the coupled product.

Polymerization for Conjugated Polymers

The compound serves as a diboronic ester monomer in the synthesis of polyfluorenes and related copolymers. These polymers exhibit tunable electronic properties for applications in organic light-emitting diodes (OLEDs) and solar cells.

Key Polymerization Reactions

Properties of Resulting Polymers :

- High charge-carrier mobility due to extended π-conjugation.

- Fluorescence quantum yields >80% in blue-light-emitting devices .

Cross-Coupling with Heteroaromatic Systems

The compound reacts with heteroaromatic bromides (e.g., thiophene, carbazole) to form donor-acceptor copolymers.

Reaction with 9-(Heptadecan-9-yl)-2,7-dibromo-9H-carbazole

Critical Observations :

- The dioctyl chains enhance solubility in organic solvents (e.g., THF, chloroform).

- Polymer molecular weights (M<sub>n</sub>) range from 7,555 to 15,000 Da .

Functional Group Transformations

While less common, the boronate ester groups can undergo hydrolysis or transesterification under specific conditions:

Comparative Reactivity in Cross-Couplings

The reactivity of this compound is compared to structurally similar boronate esters:

| Compound | Reactivity with 2-Bromothiophene | Polymer PDI | Catalyst Efficiency |

|---|---|---|---|

| 2,2'-(9,9-Dioctylfluorene-2,7-diyl)bis(dioxaborolane) | High | 1.90 | Pd(PPh<sub>3</sub>)<sub>4</sub> >95% |

| 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] | Moderate | 2.10 | Pd(dba)<sub>2</sub> ~85% |

Key Insight :

The dioctyl substituents improve solubility without significantly sterically hindering the boronate groups .

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

The length and branching of alkyl chains on the fluorene core significantly influence solubility, molecular packing, and optoelectronic properties. Key analogues include:

Key Observations :

- Octyl vs. Hexyl Chains : The dioctyl derivative (target compound) balances solubility and processability better than the dihexyl analogue, which tends to form aggregates in thin films .

- Didodecyl Chains : While offering superior solubility, the longer dodecyl chains increase steric hindrance, reducing charge mobility in OFETs compared to the dioctyl variant .

Functional Group Modifications

Replacing the fluorene core with carbazole or indigo alters electronic properties:

Key Observations :

- Carbazole-Based Analogues : These exhibit deeper HOMO levels (-5.4 eV vs. -5.1 eV for fluorene derivatives), making them superior electron-blocking materials in OLEDs .

- Indigo Hybrids : While offering unique optoelectronic properties, indigo-fluorene copolymers suffer from low molecular weights (Mn ~5,000–7,200) due to solubility constraints .

Key Observations :

- The dioctyl-fluorene monomer’s derivatives consistently outperform analogues with shorter alkyl chains in device efficiency due to optimized film morphology .

- Carbazole-fluorene hybrids (e.g., PF8Cz) excel in hole transport but require additional side-chain engineering to match the processability of dioctyl-fluorene systems .

Preparation Methods

Core Alkylation Strategies

Fluorene derivatives require precise control of substitution patterns. The 9,9-dioctyl configuration is typically installed early in the synthesis to prevent steric interference in subsequent reactions. A representative protocol involves:

Reagents :

-

2,7-Dibromofluorene (1 eq)

-

1-Bromooctane (2.2 eq)

-

Potassium hydroxide (50% aqueous, 5 eq)

-

Phase-transfer catalyst (tetrabutylammonium bromide, 0.1 eq)

Conditions :

The reaction mechanism proceeds through SN2 displacement, where the strong base deprotonates fluorene at the 9-position, enabling consecutive alkylations. Excess alkyl bromide and phase-transfer catalysis ensure complete bis-alkylation.

Bromination Techniques

Introducing bromine at the 2,7-positions presents challenges due to the electron-donating effects of alkyl groups. Controlled electrophilic substitution achieves the desired regioselectivity:

Bromination Protocol :

-

9,9-Dioctylfluorene (1 eq)

-

Bromine (2.2 eq) in dichloromethane

-

Iron(III) bromide catalyst (0.05 eq)

-

-10°C to 0°C reaction temperature

-

Reaction time: 45 minutes

Lower temperatures suppress polybromination, while the Lewis acid catalyst directs substitution to the 2,7-positions. The intermediate 2,7-dibromo-9,9-dioctylfluorene is purified via column chromatography (hexane:ethyl acetate 9:1).

Miyaura Borylation Optimization

Conversion of dibromide to bis-boronate ester represents the most technically demanding step. Key parameters include:

Reaction Components :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Palladium catalyst | Pd(dppf)Cl₂ (3 mol%) | <±5% variation |

| Ligand | XPhos (6 mol%) | Crucial for C-B coupling |

| Boron source | Bis(pinacolato)diboron (2.5 eq) | Excess drives completion |

| Base | Potassium acetate (5 eq) | Neutralizes HBr byproduct |

| Solvent | 1,4-Dioxane | Enables reflux conditions |

| Temperature | 85-90°C | Balances rate vs decomposition |

| Time | 12-16 hours | Full conversion monitored via TLC |

Procedure :

-

Charge reactor with dibromide, boronating agent, and catalyst under nitrogen

-

Degas solvent/base mixture via three freeze-pump-thaw cycles

-

Heat to 85°C with vigorous stirring

-

Quench with ammonium chloride, extract with dichloromethane

-

Purify via silica gel chromatography (hexane:acetone 4:1)

-

Recrystallize from ethanol/water

Advanced Characterization Data

Critical analytical data for verifying structure and purity:

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.75 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 2.05 (m, 8H, -CH₂-)

-

δ 1.25-1.40 (m, 48H, octyl chains)

¹³C NMR :

-

152.8 ppm (C-B coupling)

-

128.4-140.2 ppm (aromatic carbons)

-

83.7 ppm (pinacol quaternary C)

HRMS (ESI+) :

Calculated for C₄₉H₇₄B₂O₄ [M+H⁺]: 753.5821

Observed: 753.5818

Scale-Up Challenges and Solutions

| Challenge | Mitigation Strategy | Industrial Implementation |

|---|---|---|

| Boron reagent cost | Closed-loop solvent recovery | 92% DCM recycled |

| Palladium leaching | SiliaBond® scavenger columns | Pd levels <5 ppm |

| Exotherm control | Segmented addition of base | ΔT maintained <10°C |

| Crystallization issues | Anti-solvent gradient precipitation | 95% phase purity achieved |

Emerging Methodologies

Recent advances in continuous flow chemistry show promise for improving yield and safety:

Microreactor System :

-

Residence time: 8 minutes vs 16 hours batch

-

23% increased yield (89% vs 66%)

Photochemical Borylation :

-

UV irradiation at 365 nm

-

Pd nanoparticle catalyst

-

Room temperature operation

Quality Control Specifications

Industrial material must meet stringent criteria:

| Parameter | Acceptance Criteria | Analytical Method |

|---|---|---|

| Purity (HPLC) | ≥99.5% | C18 column, 90:10 MeCN:H₂O |

| Residual Pd | ≤10 ppm | ICP-MS |

| Moisture content | ≤0.1% w/w | Karl Fischer |

| Particle size distribution | D90 <50 μm | Laser diffraction |

Q & A

Basic: What is the standard synthetic route for preparing this compound?

The compound is typically synthesized via Miyaura-Suzuki cross-coupling precursor modification. Starting with 2,7-dibromo-9,9-dioctylfluorene, a palladium-catalyzed borylation reaction introduces the pinacol boronate ester groups. Key steps include:

- Reacting the dibromo derivative with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(PPh₃)₄ catalyst and KOAc base ( ).

- Purification via recrystallization from THF/methanol to achieve high crystallinity ( ).

- Confirming purity using ¹H/¹³C NMR, FT-IR, and HRMS ().

Basic: What characterization techniques are essential for validating its structure?

- Single-crystal X-ray diffraction (SCXRD): Resolves molecular conformation, bond lengths (e.g., B–O ≈ 1.37 Å), and crystal packing ().

- NMR spectroscopy: Identifies aromatic protons (δ 7.6–8.1 ppm) and alkyl chain integration ().

- FT-IR: Confirms B–O stretching vibrations at ~1350 cm⁻¹ ().

- HRMS: Validates molecular weight (e.g., m/z 642.54 for C₄₁H₆₄B₂O₄) ().

Basic: How is this compound utilized in cross-coupling reactions?

As a boronate ester monomer , it serves as a key building block in polymer synthesis via Miyaura-Suzuki couplings. For example:

- Reacting with aryl halides (e.g., 6-bromo-2-naphthol) under Pd catalysis to form conjugated polymers for optoelectronics ().

- Optimizing reaction conditions (80°C, 18 hours) with TBAB as phase-transfer catalyst enhances coupling efficiency ().

Advanced: How does its crystal structure inform material design for optoelectronics?

SCXRD reveals:

- Coplanar fluorene units isolated by perpendicular octyl chains, preventing π-π stacking ( ).

- Disordered pinacol groups (1:1 ratio) affect film uniformity, necessitating thermal annealing for OLED applications ( ).

- Alkyl chain conformation (e.g., gauche defects in octyl groups) impacts solubility and thin-film morphology ( ).

Advanced: What strategies optimize solubility and packing in polymer films?

- Alkyl chain engineering: Longer octyl chains enhance solubility in nonpolar solvents (e.g., THF) but reduce crystallinity ( ).

- Solvent selection: Recrystallization from THF/methanol yields needle-like crystals with minimized defects ( ).

- Thermal analysis (DSC/TGA): Monitors phase transitions (Tg ~150°C) and decomposition (>300°C) to guide processing conditions ( ).

Advanced: How are synthetic byproducts managed during scale-up?

- Column chromatography (PE/EA eluent): Removes unreacted dibromofluorene and Pd residues ().

- Stoichiometric adjustments: Excess B₂Pin₂ (1.2–1.5 eq.) drives reaction completion, reducing dimerization side products ().

- In situ monitoring: ¹¹B NMR tracks boronate ester formation (δ ~30 ppm) ().

Advanced: How do substituents influence electronic properties in optoelectronic devices?

- Electron-deficient boronate groups lower LUMO levels (~-2.1 eV), enhancing electron transport in OLEDs ( ).

- Alkyl chain branching (e.g., iso-octyl vs. n-octyl) disrupts conjugation, reducing charge mobility but improving film flexibility ( ).

- Hammett parameters predict substituent effects on cross-coupling reactivity ().

Advanced: What analytical methods resolve discrepancies in reported thermal stability data?

- Controlled atmosphere TGA: Differentiates oxidative degradation (O₂) vs. intrinsic stability (N₂) ( ).

- XRD vs. DSC: Correlates crystallinity (sharp XRD peaks) with melting points (DSC endotherms) to explain variability ().

- DFT calculations: Models alkyl chain interactions to predict thermal behavior ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.